molecular formula C9H5NO2 B13287618 7-Hydroxy-1-benzofuran-5-carbonitrile

7-Hydroxy-1-benzofuran-5-carbonitrile

Cat. No.: B13287618
M. Wt: 159.14 g/mol
InChI Key: HMVFRZZXKBBYBX-UHFFFAOYSA-N
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Description

7-Hydroxy-1-benzofuran-5-carbonitrile (CAS 2090472-33-4) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C 9 H 5 NO 2 and a molecular weight of 159.14 g/mol, this benzofuran derivative serves as a valuable scaffold in medicinal chemistry and drug discovery [ citation:1 ]. This compound is characterized by a benzofuran core substituted with a hydroxy group and a carbonitrile moiety. The presence of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules. Notably, structurally similar benzofuran compounds, such as those featuring additional hydroxyphenyl substitutions, have been identified in scientific databases as having affinity for biological targets like the Estrogen Receptor beta (ERβ) and Nuclear receptor coactivator 1 [ citation:5 ]. This suggests that this compound is a promising building block for researchers developing and studying novel ligands for various therapeutic targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

7-hydroxy-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C9H5NO2/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h1-4,11H

InChI Key

HMVFRZZXKBBYBX-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)C#N)O

Origin of Product

United States

Synthetic Methodologies for 7 Hydroxy 1 Benzofuran 5 Carbonitrile and Its Analogues

Classical and Conventional Synthetic Routes to Benzofuran (B130515) Derivatives

Traditional methods for constructing the benzofuran core often rely on well-established reaction sequences that build the ring system in a stepwise fashion. These routes, while sometimes lengthy, are robust and have been foundational in heterocyclic chemistry.

The construction of benzofuran derivatives frequently begins with appropriately substituted phenols. For a target like 7-Hydroxy-1-benzofuran-5-carbonitrile, a plausible multi-step synthesis could start from a substituted salicylaldehyde (B1680747) or a related phenol (B47542). nih.gov A common strategy involves the coupling of cuprous aryl acetylenes with o-halophenols in pyridine (B92270). jocpr.com Another classical approach is the Perkin rearrangement. jocpr.com

One documented synthesis for an isomeric compound, benzo[b]furan-6-carbonitrile, provides insight into the steps that could be adapted. nih.gov This process starts with 3-hydroxy-4-iodobenzonitrile. This precursor undergoes a Sonogashira coupling with (trimethylsilyl)acetylene, followed by a copper(I)-iodide-catalyzed cyclization. The final step involves the removal of the trimethylsilyl (B98337) (TMS) group to yield the benzofuran core. nih.gov This highlights a typical sequence: starting with a functionalized phenol, introducing the components for the furan (B31954) ring, and then inducing cyclization.

These multi-step sequences often involve:

Protection and Deprotection: Hydroxyl groups may need to be protected during certain reaction steps and later deprotected.

Functional Group Interconversion: A key step can be the conversion of one functional group to another, such as the transformation of a 6-amino or 6-bromo group into the desired 6-carbonitrile via Sandmeyer or Rosenmund-von Braun reactions, respectively. nih.gov

Cyclization: The final ring-forming step is crucial and can be promoted by heat or a catalyst.

While effective, these multi-step syntheses can be limited by the commercial availability of the specifically substituted starting materials. nih.gov

An alternative approach to forming furan-containing fused ring systems involves the manipulation of related heterocyclic structures like furo-chromenes. The synthesis of the furo[2,3-b]chromene ring system, for instance, proceeds through the acid-catalyzed cyclization of a ketone precursor. nih.govbeilstein-journals.org

The mechanism for this transformation involves the protonation of a ketone, followed by the intramolecular attack of a phenol group to form a chroman-hemiketal intermediate. nih.govbeilstein-journals.org This intermediate can then undergo further reactions to form the final fused ring system. A key observation in these syntheses is the potential for reversibility in the ring closure, suggesting an equilibrium between ring-opened and ring-closed forms. nih.govbeilstein-journals.org This dynamic process can be exploited to favor the formation of the thermodynamically more stable product. While not a direct synthesis of a simple benzofuran, this methodology showcases the principle of using ring-opening and ring-closure cascades of more complex precursors to construct a desired furan-based heterocyclic core.

Catalytic Strategies in Benzofuran Synthesis

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. The synthesis of benzofurans has significantly benefited from the development of palladium, copper, and ruthenium-based catalytic systems. nih.gov

Palladium catalysis is a powerful tool for constructing the benzofuran skeleton, offering high efficiency and broad functional group tolerance. nih.govacs.org

Sonogashira Coupling: A prominent method involves a domino reaction sequence initiated by a Sonogashira coupling. organic-chemistry.org This reaction typically couples a terminal alkyne with an ortho-halophenol (e.g., an o-iodophenol). nih.govrsc.org The resulting 2-(1-alkynyl)phenol intermediate then undergoes an intramolecular cyclization to form the benzofuran ring. nih.gov This process can be performed in a one-pot fashion, constructing two carbon-carbon bonds and the heterocyclic ring in a single synthetic operation. organic-chemistry.org The use of palladium nanoparticles has also been shown to effectively catalyze these reactions under ambient conditions. organic-chemistry.org

Enolate Arylation: Another powerful palladium-catalyzed method is the intramolecular O-arylation of enolates. acs.org This process converts 1-(2-haloaryl)ketones directly into the corresponding benzofurans. acs.org A more versatile one-pot approach involves the intermolecular coupling of o-bromophenols with various ketones. acs.orgnih.govorganic-chemistry.org The reaction sequence consists of a palladium-catalyzed enolate arylation followed by an acid-catalyzed cyclization (dehydration) to furnish the benzofuran product. organic-chemistry.org This method is notable for its operational simplicity and broad substrate scope, accommodating aryl alkyl, heteroaryl alkyl, and cyclic ketones. acs.orgorganic-chemistry.org

Reaction TypeCatalyst/LigandKey ReactantsGeneral ConditionsReference
Sonogashira Coupling/CyclizationPd(OAc)₂, Xantphos2-(2-bromophenoxy)-1-phenylethan-1-ones, Terminal acetylenesK₃PO₄ in toluene, 120°C organic-chemistry.org
Enolate Arylation/CyclizationPd(OAc)₂, rac-DTBPBo-Bromophenols, KetonesNaOtBu in toluene, 80-110°C organic-chemistry.org
Intramolecular O-ArylationPd₂(dba)₃, DPEphos1-(2-haloaryl)ketonesBase-mediated cyclization acs.org
Oxidative CyclizationPd(OAc)₂O-Aryl cyclic vinylogous estersDehydrogenative intramolecular arylation nih.govacs.org

Copper catalysts offer a cost-effective and efficient alternative for synthesizing benzofuran derivatives. nih.gov A common strategy involves the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgresearchgate.netrsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne, followed by a copper-catalyzed oxidative cyclization using molecular oxygen as the oxidant. rsc.orgrsc.org

Copper iodide (CuI) is a frequently used catalyst, often in tandem with other metals or as a co-catalyst in reactions like the Sonogashira coupling. nih.govacs.orgacs.org For instance, the reaction of o-alkynylphenols with epoxides and elemental sulfur or selenium can be catalyzed by CuI to produce functionalized benzofurans. acs.org These methods are valued for their good functional group tolerance and often mild reaction conditions. rsc.orgacs.org

Reaction TypeCatalystKey ReactantsGeneral ConditionsReference
Aerobic Oxidative CyclizationCu(OTf)₂Phenols, AlkynesZnCl₂, O₂ (oxidant), PhNO₂ (solvent) rsc.org
Tandem Cyclization/ChalcogenationCuIo-Alkynylphenols, Epoxides, S₈/SeDMSO, Room Temperature acs.org
One-Pot SynthesisCuBrSalicylaldehydes, Amines, Calcium CarbideNa₂CO₃, DMSO/H₂O nih.gov

Ruthenium catalysts provide unique pathways for benzofuran synthesis, often through isomerization or cycloisomerization reactions. One approach involves the ruthenium-catalyzed isomerization of 1-allyl-2-allyloxybenzenes, followed by a ring-closing metathesis to form the benzofuran ring. organic-chemistry.org

Another effective method is the cycloisomerization of aromatic homo- or bis-homopropargylic alcohols. thieme-connect.com In this reaction, a cationic ruthenium-hydride complex can catalyze the dehydrative C-H alkenylation and subsequent annulation of phenols with diols, producing benzofuran derivatives and liberating water as the only byproduct. organic-chemistry.org Zheng and co-workers reported a ruthenium-catalyzed reaction between alkynes and m-hydroxybenzoic acids that proceeds via C-H alkenylation followed by an oxygen-induced annulation to yield benzofurans. nih.govacs.org These methods showcase the versatility of ruthenium in mediating complex transformations to build the benzofuran core. organic-chemistry.org

Green Chemistry Principles Applied to Benzofuran Synthesis

The application of green chemistry principles to the synthesis of benzofurans, including this compound and its analogues, is a critical aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. This involves the development of methodologies that are more efficient, use less hazardous materials, and generate minimal waste.

Development of One-Pot Synthetic Procedures

One-pot syntheses offer a significant advantage in green chemistry by reducing the number of sequential steps, purifications, and solvent usage, which in turn minimizes waste and saves time and energy. For the synthesis of benzofuran derivatives, several one-pot procedures have been developed. These often involve domino or tandem reactions where multiple bond-forming events occur in a single reaction vessel.

For instance, a one-pot approach for synthesizing substituted benzofurans can be achieved starting from halogenated phenols. This method has been successfully applied to the total synthesis of dehydrotremetone, a natural product. While not directly applied to this compound, the principles are transferable. Such a process might involve an initial coupling reaction followed by an intramolecular cyclization to form the benzofuran ring system.

Another example is the one-pot, three-component reaction for the synthesis of 3-aminobenzofurans using a copper iodide (CuI) catalyst in a deep eutectic solvent. This reaction brings together an alkyne, various aldehydes, and amines to construct the benzofuran core in a single step, showcasing high atom economy and efficiency.

Utilization of Environmentally Benign Solvents (e.g., Deep Eutectic Solvents, Aqueous Media)

The choice of solvent is a crucial factor in green chemistry, as traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to environmental pollution. The exploration of greener alternatives is a key area of research in benzofuran synthesis.

Deep Eutectic Solvents (DESs): These solvents are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point lower than the individual components. DESs are attractive green solvents due to their low volatility, non-flammability, biodegradability, and low cost. A notable example is the use of a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent in the copper-catalyzed one-pot synthesis of 3-aminobenzofurans. jocpr.com The DES not only acts as the reaction medium but can also play a role in stabilizing intermediates and enhancing reaction rates.

Aqueous Media: Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to the low solubility of many organic compounds, various techniques have been developed to overcome this, such as the use of surfactants or co-solvents. Several synthetic routes for benzofuran derivatives have been successfully adapted to aqueous or aqueous-ethanolic media. For example, a tandem three-component synthesis of fused diastereoselective trans-2,3-dihydrobenzofuran derivatives has been developed in an aqueous medium, highlighting the feasibility of constructing the benzofuran core in an environmentally friendly manner.

Optimization of Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is a cornerstone of green chemistry, as it signifies a reduction in the generation of waste.

Strategies to improve atom economy in benzofuran synthesis include the use of catalytic reactions and addition reactions, which incorporate all or most of the atoms of the reactants into the final product. For example, visible-light-mediated cyclization reactions to produce carbonyl and hydroxyl group substituted benzofurans have been reported as being atom-economical. These reactions often proceed without the need for stoichiometric reagents that would otherwise end up as waste.

Reaction efficiency is another key metric, encompassing not only the chemical yield but also factors like reaction time, energy consumption, and ease of purification. Microwave-assisted synthesis has emerged as a powerful tool to enhance reaction efficiency in the synthesis of benzofuran derivatives. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.

Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted benzofurans like this compound requires targeted strategies to introduce the desired functional groups at the correct positions on the benzofuran nucleus.

Targeted Strategies for Introducing Hydroxyl and Carbonitrile Functionalities

The introduction of a hydroxyl group at the 7-position and a carbonitrile group at the 5-position of the benzofuran ring necessitates careful selection of starting materials and synthetic routes.

Introduction of the 7-Hydroxy Group: The synthesis of 7-hydroxybenzofuran derivatives often starts from precursors that already contain a hydroxyl or a protected hydroxyl group at the corresponding position. For example, a synthetic method for 2-substituted 7-hydroxy-benzofuran-4-carboxylates involves the Mukaiyama Michael addition of silyl (B83357) enol ethers to an o-benzoquinone ester, which is formed in situ from a catechol ester. nih.gov This approach establishes the 7-hydroxy functionality from a catechol precursor. Another strategy involves the use of starting materials like 2,3-dihydroxybenzaldehyde (B126233) or related compounds where one of the hydroxyl groups can be selectively protected, leaving the other to direct the formation of the furan ring and ultimately become the 7-hydroxy group.

Introduction of the 5-Carbonitrile Group: The carbonitrile group can be introduced at the 5-position through various methods. One common approach is the Sandmeyer reaction, where a primary aromatic amine at the 5-position is converted into a diazonium salt and then displaced by a cyanide nucleophile. This requires the synthesis of a 5-aminobenzofuran derivative as a precursor. An alternative is the palladium-catalyzed cyanation of an aryl halide (e.g., a 5-bromobenzofuran (B130475) derivative) using a cyanide source like zinc cyanide or potassium cyanide. The synthesis of the required halogenated benzofuran can be achieved through electrophilic halogenation of the benzofuran ring, with the position of substitution being directed by the existing substituents.

A plausible synthetic strategy for this compound could involve starting with a suitably substituted benzene (B151609) derivative, such as 3,4-dihydroxybenzonitrile. The two hydroxyl groups could be differentially protected, followed by the construction of the furan ring. Subsequent deprotection would yield the desired product.

Synthetic Pathways for Structurally Related Benzofuran Carbonitrile Analogues (e.g., 5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile)

The synthesis of structurally related analogues provides valuable insights into the chemical methodologies that could be adapted for the synthesis of the target compound. One such analogue is 5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile.

A likely synthetic approach would involve the coupling of a substituted phenol with a substituted acetylene, followed by cyclization. For 5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile, a potential route could start with a 2,4-dihydroxy-6-halobenzonitrile. The reaction of this precursor with a protected 4-ethynylphenol (B7805692) via a Sonogashira coupling, followed by an intramolecular cyclization (heteroannulation), would construct the 2-arylbenzofuran core. The final step would involve the deprotection of the hydroxyl groups.

Alternatively, the synthesis could proceed via the reaction of a 2,4-dihydroxy-6-formylbenzonitrile with a 4-hydroxyphenylacetic acid derivative, leading to the formation of the furan ring through a Perkin-like condensation and cyclization.

The synthesis of benzofuran-6-carbonitrile (B101451) has been reported starting from 3-hydroxy-4-iodobenzonitrile. This intermediate undergoes a Sonogashira alkynylation with (trimethylsilyl)acetylene, followed by a copper-catalyzed heteroannulation to form the benzofuran ring. This demonstrates the feasibility of constructing a benzofuran ring on a pre-functionalized benzene ring containing a nitrile group. A similar strategy could potentially be adapted for the synthesis of this compound by starting with an appropriately substituted and functionalized benzene derivative.

Recent Innovations and Emerging Synthetic Methodologies

Recent advancements in synthetic organic chemistry have introduced innovative methodologies for the construction of the benzofuran core and its complex derivatives. These emerging techniques, such as free radical cyclization cascades and heteroannulation reactions, offer novel pathways to intricate molecular architectures that are often challenging to access through traditional methods.

Free Radical Cyclization Cascades for Complex Benzofuran Systems

Free radical cyclization cascades have emerged as a powerful strategy for the rapid assembly of complex molecular scaffolds from simple precursors in a single operation. These reactions involve the generation of a radical species that undergoes a series of intramolecular cyclizations, often followed by an intermolecular coupling, to build intricate polycyclic systems.

One notable advancement is the development of a method for constructing complex benzofurylethylamine derivatives. researchgate.netnih.gov This approach utilizes a unique radical cyclization cascade mechanism initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. researchgate.netnih.gov The resulting radical intermediate undergoes cyclization, which is then followed by an intermolecular radical-radical coupling. researchgate.netnih.gov This strategy is particularly valuable as it allows for a significant increase in molecular complexity in a single step and provides access to a range of polycyclic benzofurans that are otherwise difficult to prepare. researchgate.net

Another innovative application of radical cascade reactions is the synthesis of 3,4-fused tricyclic benzofuran derivatives. aalto.firesearchgate.net In this method, the treatment of propargyl iodophenol derivatives, which have a tethered alkene, under radical cascade conditions leads to the formation of a vinyl radical intermediate. aalto.fi This intermediate then reacts with the internal alkene to produce tricyclic 3-alkylidene dihydrobenzofurans in yields ranging from 25% to 93%. aalto.firesearchgate.net These products can serve as precursors for fully aromatic 3,4-fused tricyclic benzofurans. aalto.fi

Furthermore, electrochemical oxidative strategies are being explored for the construction of benzofuran-related structures. rsc.org An electrochemical approach enables the radical cascade cyclization of olefinic amides and thiophenols to generate sulfurated benzoxazines and iminoisobenzofurans, among other heterocycles. rsc.org This method is advantageous as it avoids the need for transition-metal catalysts and external oxidants, proceeding under mild conditions in a simple undivided cell. rsc.org The reaction facilitates the formation of both C–S/C–Se and C–O bonds in a single step, with yields of up to 83%. rsc.org

Table 1: Overview of Free Radical Cyclization Methodologies for Benzofuran Systems

Methodology Starting Materials Key Features Products Yields
SET-initiated Cascade researchgate.netnih.gov 2-Azaallyl anions, 2-Iodo aryl allenyl ethers Single-electron transfer initiation, Intermolecular radical-radical coupling Complex benzofurylethylamine derivatives Not specified
Tandem Cyclization aalto.firesearchgate.net Propargyl iodophenol derivatives with tethered alkene Generation of vinyl radical, Intramolecular cyclization onto an alkene 3,4-Fused tricyclic 3-alkylidene dihydrobenzofurans 25-93%
Electrochemical Oxidation rsc.org Olefinic amides, Thiophenols/diselenides Transition-metal-free, No external oxidant, Forms C-S/C-Se and C-O bonds Iminoisobenzofurans and other heterocycles Up to 83%

Heteroannulation Reactions for Fused Ring Systems

Heteroannulation reactions are a cornerstone in the synthesis of heterocyclic compounds, allowing for the construction of fused ring systems by forming both a new ring and the requisite carbon-heteroatom bonds.

A significant development in this area is the use of a urea (B33335) ligand-enabled palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes to afford dihydrobenzofurans. acs.org This method effectively addresses challenges associated with the palladium-catalyzed heteroannulation of bifunctional reagents and olefins by employing a versatile urea ligand platform that outperforms traditional phosphine (B1218219) ligands. acs.org This convergent approach accommodates a wide range of structurally and functionally diverse bromophenols and dienes under a unified set of reaction conditions. acs.org For instance, dienes bearing both electron-rich and electron-poor aryl substitutions, as well as those with sensitive functional groups like furan, thiophene, and phthalimide, react efficiently. acs.org

In a different approach, palladium catalysis has also been employed for the heteroannulation of phenols with rsc.orgfullerene, providing a practical and efficient one-pot synthesis of various rsc.orgfullerene-fused benzofurans. rsc.org

The construction of benzofuran-fused seven-membered rings has been achieved through a formal [4+3] cycloaddition. capes.gov.br This cesium carbonate-mediated reaction involves benzofuran-derived azadienes and α-bromohydroxamates to yield benzofuran-fused 1,4-diazepinones. capes.gov.br This represents the first utilization of benzofuran-derived azadienes for the synthesis of seven-membered dinitrogen-fused heterocycles. capes.gov.br

Rhodium-catalyzed [2 + 2 + 2] cycloaddition reactions have also been applied to the flexible and convenient synthesis of fused benzofuran derivatives. nih.gov This method involves the reaction of phenol-linked 1,6-diynes with alkynes and nitriles under mild conditions, catalyzed by a cationic rhodium(I)/H8-BINAP complex. nih.gov

Additionally, an intramolecular cyclization strategy involving unsaturated acyloxy sulfones has been developed for the synthesis of fused furan ring systems and benzofurans. Deprotonation of the acyloxy sulfones with LHMDS in THF initiates the cyclization. Subsequent dehydration and double bond isomerization of the products upon acid exposure lead to the formation of the fused benzofuran ring system in good yields.

Table 2: Summary of Heteroannulation Reactions for Benzofuran-Fused Systems

Methodology Key Reagents/Catalysts Reactants Products
Palladium-Catalyzed Heteroannulation acs.org Palladium catalyst, Trisubstituted urea ligand 2-Bromophenols, 1,3-Dienes Dihydrobenzofurans
Fullerene Heteroannulation rsc.org Palladium catalyst Phenols, rsc.orgFullerene rsc.orgFullerene-fused benzofurans
[4+3] Annulation capes.gov.br Cesium carbonate (Cs2CO3) Benzofuran-derived azadienes, α-Bromohydroxamates Benzofuran-fused 1,4-diazepinones
Rhodium-Catalyzed [2+2+2] Cycloaddition nih.gov Cationic rhodium(I)/H8-BINAP complex Phenol-linked 1,6-diynes, Alkynes/Nitriles Fused benzofuran derivatives
Intramolecular Acyloxy Sulfone Cyclization LHMDS, p-TsOH Unsaturated acyloxy sulfones derived from phenols Fused benzofurans

An article on the spectroscopic and structural characterization of this compound cannot be generated at this time. A thorough search for scientifically verified experimental data for this specific compound has not yielded the necessary information to fulfill the detailed requirements of the provided outline.

Comprehensive searches for Fourier Transform Infrared (FTIR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and advanced two-dimensional NMR (COSY, HSQC, HMBC) spectra specific to this compound did not locate sufficient peer-reviewed or publicly available experimental data. While spectral information for related benzofuran derivatives is available, the strict instruction to focus solely on this compound prevents the use of analogous data.

To provide a scientifically accurate and authoritative article as requested, verified spectroscopic data for the target compound is essential. Without this foundational information, the generation of detailed analyses for each specified subsection is not possible.

Spectroscopic and Structural Characterization of 7 Hydroxy 1 Benzofuran 5 Carbonitrile

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. Through ionization and subsequent analysis of fragment masses, it provides a molecular fingerprint.

Computational tools can predict the fragmentation patterns of molecules like 7-Hydroxy-1-benzofuran-5-carbonitrile. General fragmentation patterns for benzofuran (B130515) derivatives often involve cleavage of the furan (B31954) ring and loss of small neutral molecules such as CO and HCN. The presence of hydroxyl and nitrile groups would further influence the fragmentation, potentially leading to characteristic losses of H₂O and CN radicals. A study on protonated benzofuran neolignans showed fragmentation often occurs via losses of methanol (B129727) and carbon monoxide nih.gov. For this compound, characteristic fragments would likely arise from the cleavage of the benzofuran core and the substituents.

Table 1: Predicted HRMS Data for this compound

Parameter Predicted Value
Molecular Formula C₉H₅NO₂
Exact Mass 159.0320 g/mol

Note: The data in this table is based on theoretical calculations and not on direct experimental measurements of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is ideal for confirming the identity and assessing the purity of a compound within a mixture. A commercial supplier of this compound indicates the availability of LC-MS data, suggesting its utility in the quality control of this compound bldpharm.com.

In a typical LC-MS analysis of a benzofuran derivative, a reversed-phase column would be employed. The retention time of the compound is dependent on its polarity and the specific chromatographic conditions used. Computational models, known as Quantitative Structure-Retention Relationship (QSRR) models, can predict retention times based on molecular descriptors nih.gov. While a specific QSRR model for this compound has not been published, such models are valuable tools in analytical chemistry chemrxiv.orgresearchgate.netchemrxiv.org. The mass spectrometer coupled to the LC system would provide mass-to-charge ratio data, confirming the molecular weight of the eluting compound.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

As of the latest search, no single-crystal X-ray diffraction data for this compound has been deposited in the Cambridge Structural Database (CSD) cam.ac.uk. However, the crystallographic analysis of numerous other benzofuran derivatives provides a solid foundation for understanding the expected structural features of this molecule beilstein-archives.org. Such studies reveal the planarity of the benzofuran ring system and the influence of substituents on the crystal packing. Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide invaluable information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Elucidation of Crystal and Molecular Structure

The determination of the crystal and molecular structure of this compound would require single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, revealing the three-dimensional arrangement of atoms and molecules within the crystal lattice. Key crystallographic parameters that would be determined include:

Crystal ParameterDescription
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Z ValueThe number of molecules in the unit cell.
Density (calculated)The theoretical density of the crystal.

Without experimental data, the precise crystal structure of this compound remains undetermined.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of the molecular geometry would provide insight into the connectivity and spatial arrangement of the atoms. This data is typically obtained from the results of single-crystal X-ray diffraction.

Table of Expected Bond Lengths and Angles:

Bond/AngleExpected Value Range (Å or °)
C-C (aromatic)~1.39 - 1.42 Å
C-O (furan)~1.36 - 1.38 Å
C=C (furan)~1.34 - 1.37 Å
C-C≡N~1.44 - 1.47 Å
C≡N~1.14 - 1.16 Å
C-O-H~105 - 110 °
C-C-C (aromatic)~118 - 122 °
O-C-C (furan)~108 - 112 °

Torsion angles would describe the conformation of the molecule, particularly the planarity of the benzofuran ring system and the orientation of the hydroxyl and carbonitrile substituents.

Characterization of Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound arrange themselves in a crystal is dictated by intermolecular forces. The primary interactions expected would be:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the nitrogen atom of the carbonitrile group (-C≡N) and the oxygen of the furan ring are potential acceptors. These interactions would likely play a significant role in the crystal packing.

π-π Stacking: The aromatic benzofuran ring system could lead to stacking interactions between adjacent molecules.

The interplay of these forces would result in specific crystal packing motifs, such as chains, sheets, or a three-dimensional network.

Hirshfeld Surface Analysis and Fingerprint Plot Generation for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal.

dnorm Surface: A mapped surface that simultaneously displays intermolecular contacts shorter and longer than the van der Waals radii, highlighting regions of significant interaction.

Fingerprint Plots: Two-dimensional plots that summarize the distribution of intermolecular contacts. Different types of interactions (e.g., H···H, O···H, C···H) appear as distinct regions on the plot, and the percentage contribution of each can be calculated.

For this compound, a Hirshfeld analysis would be expected to quantify the significant contributions of hydrogen bonding involving the hydroxyl and nitrile groups, as well as other weaker contacts that stabilize the crystal lattice.

Computational and Theoretical Investigations of 7 Hydroxy 1 Benzofuran 5 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and reactivity of chemical compounds.

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For 7-Hydroxy-1-benzofuran-5-carbonitrile, these calculations are typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). The optimization process yields the most stable arrangement of atoms, providing key information on bond lengths and angles.

Table 1: Illustrative Optimized Geometrical Parameters of this compound This data is hypothetical and based on typical values for related benzofuran (B130515) structures.

ParameterBond/AngleValue
Bond Length (Å)C1-O21.37
Bond Length (Å)O2-C31.38
Bond Length (Å)C4-C51.40
Bond Length (Å)C5-C(N)1.44
Bond Length (Å)C-N1.16
Bond Length (Å)C7-O(H)1.36
Bond Angle (°)C1-O2-C3105.0
Bond Angle (°)O2-C3-C4110.5
Bond Angle (°)C4-C5-C(N)121.0
Bond Angle (°)C6-C7-O(H)120.5

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized over the electron-rich benzofuran ring system and the hydroxyl group, while the LUMO is likely to be distributed over the carbonitrile group and the fused ring system, reflecting their electron-accepting nature.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound This data is hypothetical and based on typical values for related benzofuran structures.

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-2.00
Energy Gap (ΔE)4.50

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying the regions susceptible to electrophilic and nucleophilic attack. rsc.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. Green areas represent neutral potential.

In this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the carbonitrile group, indicating these as primary sites for electrophilic interaction. Positive potential would be expected around the hydrogen atom of the hydroxyl group, making it a site for nucleophilic interaction.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. researchgate.net These descriptors provide a more quantitative understanding of the molecule's behavior in chemical reactions.

Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

Table 3: Illustrative Global Reactivity Descriptors of this compound This data is hypothetical and based on typical values for related benzofuran structures.

DescriptorValue (eV)
Ionization Energy (I)6.50
Electron Affinity (A)2.00
Electronegativity (χ)4.25
Chemical Hardness (η)2.25
Chemical Softness (S)0.44
Electrophilicity Index (ω)4.01

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by studying the interactions between filled and vacant orbitals. This analysis is particularly useful for understanding electron delocalization and hyperconjugative interactions.

Hyperconjugation involves the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled antibonding orbital. These interactions lead to electron delocalization and contribute to the stability of the molecule. NBO analysis quantifies the strength of these interactions in terms of stabilization energy (E(2)).

Table 4: Illustrative NBO Analysis of Significant Hyperconjugative Interactions in this compound This data is hypothetical and based on typical values for related benzofuran structures.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O2π(C1-C9)20.5
LP(2) O(H)π(C6-C7)18.2
π(C3-C4)π(C5-C6)15.8
π(C5-C6)π(C(N)-N)5.1

Assessment of Charge Transfer and Bonding Characteristics

Computational studies on benzofuran derivatives provide significant insights into the intramolecular charge transfer (ICT) and bonding characteristics of these molecules. For substituted benzofurans, the charge-transfer excitation often corresponds to the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. nih.gov The nature and position of substituents on the benzofuran ring play a critical role in modulating these electronic properties. The presence of electron-donating groups (like the hydroxyl group at position 7) and electron-withdrawing groups (like the carbonitrile group at position 5) in this compound creates a push-pull system, which is characteristic of molecules with significant charge-transfer properties.

The quantum theory of atoms in molecules (QTAIM) offers another avenue for analyzing bonding characteristics by partitioning the electron density of a molecule into atomic basins. escholarship.org This method allows for the characterization of bond paths and the properties of bond critical points, providing a rigorous definition of the types of atomic interactions (e.g., covalent vs. ionic) within the molecule.

Nonlinear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer, such as donor-acceptor substituted benzofurans, are of great interest for their potential nonlinear optical (NLO) properties. rsc.org These properties are crucial for applications in photonics and optoelectronics.

The NLO response of a molecule is primarily described by its polarisability (α) and first and second hyperpolarisabilities (β and γ, respectively). Computational methods, particularly density functional theory (DFT), are widely used to calculate these properties. d-nb.info For benzofuran derivatives, calculations of the static and dynamic polarisability and hyperpolarisability have been performed to evaluate their NLO potential. nih.govsemanticscholar.orgrsc.org

The polarisability (⟨α⟩) and the first hyperpolarisability (β_vec) are key parameters that quantify the NLO response. nih.gov Theoretical calculations for various benzofuran derivatives have shown that the substitution pattern significantly influences these values. nih.gov The presence of strong donor and acceptor groups, as in this compound, is expected to enhance the first hyperpolarisability, a key requirement for second-order NLO materials.

Table 1: Calculated Nonlinear Optical Properties of a Representative Benzofuran Derivative Note: This table presents example data for a related benzofuran derivative to illustrate the typical values obtained from computational studies, as specific data for this compound is not available in the provided sources.

ParameterMethodValue (a.u.)
Dipole Moment (μ)B3LYP/6-311++G(d,p)5.86
Polarisability (α)B3LYP/6-311++G(d,p)185.32
First Hyperpolarisability (β)B3LYP/6-311++G(d,p)2478.15

Data adapted from studies on similar benzofuran structures. rsc.org

The calculated NLO properties provide theoretical groundwork for assessing the potential of this compound in optoelectronic applications. Molecules with large first hyperpolarisability are candidates for use in technologies such as frequency doubling, optical switching, and electro-optic modulation. rsc.org

The electronic structure of benzofuran derivatives, characterized by a π-conjugated system, makes them suitable for development as organic semiconductors. semanticscholar.orgrsc.org Theoretical studies on related systems suggest their potential as n-type materials in Organic Light Emitting Diodes (OLEDs) and photovoltaic devices. researchgate.net The small HOMO-LUMO energy gap in such push-pull systems facilitates charge transfer, which is a desirable characteristic for optoelectronic materials. d-nb.info Computational modeling helps in designing novel materials with tailored electronic and optical properties for specific applications in organic electronics. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment over time.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis of benzofuran derivatives can be performed to identify stable conformers and understand the energy landscape. rsc.org By systematically varying key dihedral angles and calculating the total energy, a potential energy surface can be mapped. nih.gov

The absorption and emission spectra of push-pull molecules like this compound can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This behavior arises from the differential stabilization of the ground and excited states by the solvent molecules. As solvent polarity increases, molecules with a larger dipole moment in the excited state typically exhibit a bathochromic (red) shift in their emission spectra.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the electronic spectra. semanticscholar.orgrsc.org Theoretical studies on related 4-hydroxy-7-nitrobenzofuran have shown that in protic solvents, hydrogen bonding can have a drastic effect on the UV-VIS spectrum. rsc.org The emission spectra of some solvatochromic dyes can exhibit shifts of over 170 nm in aprotic media. Such significant solvatochromic shifts make these compounds potentially useful as fluorescent probes for studying local microenvironments, for example, in biological systems like membranes.

Simulation of Adsorption Phenomena and Structural Dynamics in Various Media

Computational simulations, particularly molecular dynamics (MD), are powerful tools for investigating how molecules like this compound interact with surfaces and behave in different environments (e.g., in solution or at an interface). These simulations can provide atomic-level insights into the orientation, binding energy, and conformational changes of the molecule upon adsorption.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the dynamic behavior of the system, including how the benzofuran derivative approaches and binds to a surface, and how its structure fluctuates in different media. Such studies are crucial for understanding the compound's behavior in applications like materials science or chromatography. However, specific studies simulating the adsorption or detailing the structural dynamics of this compound are not available in the reviewed scientific literature.

Thermodynamic Property Calculations

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in chemical reactions. Computational methods, especially those based on Density Functional Theory (DFT), are frequently used to calculate these properties with high accuracy.

Standard enthalpies of formation (ΔH°f), standard entropies (S°), and standard Gibbs free energies of formation (ΔG°f) are key thermodynamic quantities. aip.orgdrugbank.com DFT calculations can determine the total electronic energy of a molecule after its geometry has been optimized. nih.gov This energy, combined with vibrational frequency calculations, allows for the determination of thermal corrections, leading to the calculation of enthalpy and entropy. nih.gov The Gibbs free energy, which is crucial for predicting the spontaneity of reactions, is then calculated using the equation G = H - TS. aip.org

While these computational methods are well-established for various benzofuran and benzofuroxan (B160326) derivatives, a search of published research did not locate specific calculated values for the standard enthalpies, entropies, or Gibbs free energies of formation for this compound. nih.gov

Computational chemistry is instrumental in assessing the relative stability of different isomers and transient species like reaction intermediates. aip.orgdrugbank.com By calculating the Gibbs free energy for various possible structures, researchers can predict which isomer is thermodynamically most stable under given conditions. drugbank.com

For instance, if different tautomers or conformers of this compound exist, their relative energies could be computed to determine their population distribution at equilibrium. Similarly, when studying a reaction mechanism involving this compound, the energies of any proposed intermediates can be calculated. The structure with the lowest Gibbs free energy represents the most stable species. This type of analysis is essential for understanding reaction pathways and predicting product distributions. Despite the utility of these methods, specific computational studies on the stability of isomers or reaction intermediates of this compound were not found in the scientific literature.

Chemical Reactivity and Derivatization Strategies for 7 Hydroxy 1 Benzofuran 5 Carbonitrile

Reactions Involving the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic heterocyclic system that is generally susceptible to electrophilic attack, particularly at the electron-rich furan (B31954) portion of the molecule. The substituents on the benzene (B151609) ring—the activating hydroxyl group and the deactivating nitrile group—play a crucial role in directing the regioselectivity of these reactions.

The benzofuran nucleus is more reactive towards electrophiles than benzene itself. Electrophilic attack typically occurs preferentially at the C2 or C3 position of the furan ring. researchgate.net However, the substitution pattern of 7-Hydroxy-1-benzofuran-5-carbonitrile directs attention to the benzene portion of the heterocycle. The hydroxyl group at the C7 position is an activating, ortho, para-directing group, while the carbonitrile group at C5 is a deactivating, meta-directing group.

The directing effects of these substituents on the available C4 and C6 positions of the benzene ring are summarized below.

PositionInfluence of C7-OH (Activating)Influence of C5-CN (Deactivating)Overall Propensity for Substitution
C4 metaorthoModerately deactivated, potential for substitution under forcing conditions.
C6 orthoorthoStrongly activated by OH, but also deactivated by CN. Likely the most reactive site on the benzene ring.

Table 1. Directing effects of existing substituents on electrophilic aromatic substitution on the benzene ring of this compound.

Common electrophilic aromatic substitution reactions applicable to this core include:

Halogenation: Bromination or chlorination, often using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent, is expected to introduce a halogen atom primarily at the C6 position. researchgate.netnih.gov The introduction of halogens can be a critical step for further cross-coupling reactions. nih.gov

Nitration: Reaction with nitric acid in the presence of sulfuric acid can introduce a nitro group, likely at the C6 position. The strong activating effect of the hydroxyl group may necessitate milder nitrating agents to avoid over-reaction or degradation.

Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) can introduce carbon substituents. researchgate.net These reactions would also be directed towards the most activated position, C6. Vilsmeier-Haack formylation is another common method for introducing a formyl group onto electron-rich heterocyclic rings. researchgate.net

In the case of indole, a related heterocycle, electrophilic attack at the 3-position is favored due to stabilization of the intermediate carbocation by the nitrogen lone pair. stackexchange.com For benzofuran, while C2 attack can be stabilized by the benzene ring, the electronic influence of the C7-OH and C5-CN groups will predominantly direct substitution onto the benzene ring at C6. stackexchange.com

While located on the benzofuran ring system, the nitrile group's primary reactivity involves nucleophilic attack at its electrophilic carbon atom. This pathway provides a powerful method for elaborating the molecular structure. A key example is the reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li).

The reaction proceeds via the nucleophilic addition of the organometallic's carbanion to the carbon-nitrogen triple bond, forming an intermediate imine anion. Subsequent aqueous workup and hydrolysis of the imine intermediate yield a ketone. This transformation is a valuable carbon-carbon bond-forming reaction, converting the nitrile into a carbonyl functional group and attaching a new organic substituent to the benzofuran core at the C5 position.

Transformations of the Hydroxyl Group

The phenolic hydroxyl group at C7 is a versatile handle for derivatization, primarily through reactions involving its nucleophilic oxygen atom.

The nucleophilic character of the phenolic oxygen allows for straightforward conversion to ethers and esters.

Etherification: O-alkylation can be readily achieved under basic conditions, such as in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH), followed by treatment with an alkylating agent. This reaction, a variation of the Williamson ether synthesis, is effective for introducing a variety of alkyl, benzyl, or other substituted carbon chains.

Esterification: The hydroxyl group reacts with acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, to form the corresponding esters. nih.gov This reaction can be used to introduce a wide array of acyl groups, modifying the molecule's steric and electronic properties.

The table below illustrates potential products from these transformations.

Reaction TypeReagentProduct Name
EtherificationMethyl iodide (CH₃I)7-Methoxy-1-benzofuran-5-carbonitrile
EtherificationBenzyl bromide (BnBr)7-(Benzyloxy)-1-benzofuran-5-carbonitrile
EsterificationAcetyl chloride (CH₃COCl)5-Cyano-1-benzofuran-7-yl acetate
EsterificationBenzoyl chloride (PhCOCl)5-Cyano-1-benzofuran-7-yl benzoate

Table 2. Examples of Etherification and Esterification Products.

Modern cross-coupling methodologies enable the formation of aryl ethers through C-O bond formation, significantly expanding the range of possible derivatives. The phenolic hydroxyl group can participate in these reactions either directly or after conversion to a more reactive intermediate.

Buchwald-Hartwig O-Arylation: This palladium-catalyzed cross-coupling reaction allows for the direct coupling of the phenolic hydroxyl group with aryl or heteroaryl halides (or triflates). organic-chemistry.orgnih.gov The reaction typically employs a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., biarylphosphines), and a base. This method is a powerful tool for synthesizing diaryl ethers.

Oxidative Coupling: Phenols can undergo oxidative coupling reactions, catalyzed by various transition metals like vanadium or iron, to form C-C or C-O bonds. nih.govwikipedia.org While C-C coupling to form biphenol structures is more common, C-O coupling can occur, particularly if the more reactive ortho and para positions are blocked. nih.govwikipedia.org In the case of this compound, intramolecular or intermolecular C-O coupling could be explored under specific catalytic conditions.

These coupling strategies are instrumental in constructing complex molecules where the benzofuran core is linked to other aromatic systems via an ether linkage.

Synthetic Modifications of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can be converted into several other important moieties, providing key strategic pathways for derivatization.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions, followed by neutralization. This reaction transforms the molecule into 7-Hydroxy-1-benzofuran-5-carboxylic acid, introducing a functional group that can participate in amide bond formation or other carboxylic acid-specific reactions.

Reduction: The nitrile group is susceptible to reduction by various hydride reagents.

Complete Reduction to Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the nitrile to a primary amine, yielding (7-hydroxy-1-benzofuran-5-yl)methanamine.

Partial Reduction to Aldehyde: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), allow for the partial reduction of the nitrile. The reaction proceeds through an imine intermediate which, upon careful aqueous workup, hydrolyzes to an aldehyde, affording 7-hydroxy-1-benzofuran-5-carbaldehyde.

Formation of Heterocycles: The nitrile group can serve as a precursor for the synthesis of nitrogen-containing heterocycles. For example, treatment with sodium azide (B81097) (NaN₃) and a Lewis acid can convert the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

The diverse transformations of the carbonitrile group are summarized in the table below.

Reaction TypeReagent(s)Resulting Functional GroupProduct Name
HydrolysisH₃O⁺ or OH⁻, then H₃O⁺Carboxylic Acid (-COOH)7-Hydroxy-1-benzofuran-5-carboxylic acid
Reduction1. LiAlH₄ 2. H₂OPrimary Amine (-CH₂NH₂)(7-Hydroxy-1-benzofuran-5-yl)methanamine
Reduction1. DIBAL-H 2. H₂OAldehyde (-CHO)7-Hydroxy-1-benzofuran-5-carbaldehyde
Organometallic Addition1. R-MgBr 2. H₃O⁺Ketone (-C(O)R)1-(7-Hydroxy-1-benzofuran-5-yl)-1-alkanone
Tetrazole FormationNaN₃, Lewis AcidTetrazole5-(1H-Tetrazol-5-yl)-1-benzofuran-7-ol

Table 3. Summary of Synthetic Modifications of the Carbonitrile Group.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile functionality (-C≡N) can be readily converted into a carboxylic acid (-COOH) through hydrolysis. This transformation is typically achieved under acidic or basic conditions, where the carbon-nitrogen triple bond reacts with water. libretexts.orgchemistrysteps.com

Under acidic conditions, the benzofuran is heated with a dilute mineral acid like hydrochloric acid (HCl), leading to the formation of 7-hydroxy-1-benzofuran-5-carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous base such as sodium hydroxide (B78521) (NaOH), which yields the sodium salt of the carboxylic acid. chemguide.co.uk Subsequent acidification of the reaction mixture liberates the free carboxylic acid. chemguide.co.uk This conversion is significant as it replaces the linear nitrile group with a spatially different and ionizable carboxylic acid group, which can profoundly alter the molecule's biological and physicochemical properties.

ReactionReagents & ConditionsProduct
Acid Hydrolysis Dilute HCl or H₂SO₄, heat (reflux)7-Hydroxy-1-benzofuran-5-carboxylic acid
Alkaline Hydrolysis 1. NaOH(aq) or KOH(aq), heat (reflux)2. H₃O⁺ (acidification)7-Hydroxy-1-benzofuran-5-carboxylic acid

Reduction to Amine Functionalities

The nitrile group can be reduced to a primary amine (-CH₂NH₂), a key functional group in many biologically active compounds. This transformation introduces a basic, nucleophilic center and increases the molecule's conformational flexibility. Common methods for nitrile reduction include the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk

Catalytic hydrogenation is another widely used method, involving hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). researchgate.net More recently, alternative reducing systems like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) have been developed for the reduction of aromatic nitriles to primary amines. nih.govorganic-chemistry.org The resulting compound, (7-hydroxy-1-benzofuran-5-yl)methanamine, serves as a valuable intermediate for further derivatization, such as amide or sulfonamide formation.

MethodReagents & ConditionsProduct
Hydride Reduction 1. LiAlH₄ in THF or Et₂O2. H₃O⁺(7-Hydroxy-1-benzofuran-5-yl)methanamine
Catalytic Hydrogenation H₂, Raney Ni or Pd/C, high pressure(7-Hydroxy-1-benzofuran-5-yl)methanamine
Borane Reduction BH₂N(iPr)₂, cat. LiBH₄(7-Hydroxy-1-benzofuran-5-yl)methanamine

Nitrile-Based Cycloaddition Reactions for Heterocycle Formation

The nitrile group can participate in cycloaddition reactions to form five-membered heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to construct tetrazole rings. This reaction is typically performed by treating the nitrile with sodium azide (NaN₃) and an ammonium salt like ammonium chloride (NH₄Cl) or a Lewis acid. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid, meaning it shares similar acidic properties and spatial characteristics, which can be advantageous in drug design. This strategy allows for the introduction of a stable, acidic heterocycle onto the benzofuran scaffold.

Annulation and Fusion Strategies for New Heterocyclic Systems

Building additional rings onto the this compound framework, a process known as annulation, is a powerful strategy for creating novel and complex chemical entities. These fused systems often exhibit unique biological activities.

Synthesis of Fused Pyridine, Pyrazole (B372694), and Pyrimidine (B1678525) Rings with the this compound Scaffold

The nitrile group is an excellent starting point for the construction of fused nitrogen-containing heterocycles.

Pyrimidine Ring Fusion: Fused pyrimidine systems can be synthesized from benzofuran carbonitriles. nih.gov One common approach involves the reaction of the nitrile with reagents like urea (B33335), thiourea, or guanidine, often starting from a chalcone (B49325) intermediate derived from the benzofuran scaffold. nih.govresearchgate.net These reactions lead to the formation of benzofuro-pyrimidines, which are prevalent in compounds with diverse pharmacological activities. bu.edu.egias.ac.in A catalyst-free, one-pot approach has been developed for creating benzofuran-fused pyrido[4,3-d]pyrimidines through a domino reaction, highlighting the efficiency of modern synthetic methods. rsc.org

Pyrazole Ring Fusion: Fused pyrazole rings can be constructed by reacting a precursor derived from the benzofuran nitrile with hydrazine (B178648) or its derivatives. preprints.org For instance, a β-ketonitrile functionality, which can be introduced adjacent to the existing nitrile, is a classic precursor for pyrazole ring formation upon condensation with hydrazine. nih.gov Benzofuran-pyrazole hybrids are of significant interest for their potential antimicrobial and anticancer properties. semanticscholar.org

Pyridine Ring Fusion: The synthesis of fused pyridine rings, creating benzofuro-pyridines, can be achieved through various condensation reactions. nih.govdocumentsdelivered.com These syntheses often involve building the pyridine ring from acyclic precursors that are attached to the benzofuran core, utilizing the reactivity of the existing functional groups to drive the cyclization.

Fused RingGeneral StrategyKey ReagentsResulting Scaffold
Pyrimidine Condensation with a C-N-C fragment precursorUrea, Thiourea, GuanidineBenzofuro[x,y-d]pyrimidine
Pyrazole Condensation with a hydrazine derivativeHydrazine (N₂H₄), Substituted hydrazinesBenzofuro[x,y-c]pyrazole
Pyridine Multi-step condensation and cyclizationα,β-Unsaturated ketones, MalononitrileBenzofuro[x,y-b]pyridine

Construction of Complex Polycyclic Benzofuran Derivatives

Beyond the fusion of simple five- or six-membered heterocycles, advanced synthetic strategies can be employed to construct more intricate polycyclic systems. researchgate.net Tandem or domino reactions, where multiple bond-forming events occur in a single step without isolating intermediates, provide an efficient pathway to complex molecules. nih.gov For example, an intramolecular cyclization cascade can be designed to build additional rings, leveraging the inherent reactivity of the benzofuran system. rsc.org Such complex derivatives are explored for their potential to interact with specific biological targets that require a well-defined three-dimensional structure. mdpi.com

Structure-Activity Relationship (SAR) Studies in Chemical Transformations

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical modifications to a core scaffold like this compound influence its biological activity. scilit.comnih.gov For benzofuran derivatives, SAR studies have provided valuable insights, particularly in the development of anticancer agents. researchgate.netelsevierpure.com

The transformations discussed above lead to significant changes in the molecule's properties, which directly impacts its biological profile:

Hydrolysis to Carboxylic Acid: Converting the nitrile to a carboxylic acid introduces a hydrogen bond donor and acceptor and a potential negative charge at physiological pH. This can enhance water solubility and allow for new ionic interactions with biological targets.

Reduction to Amine: The introduction of a basic aminomethyl group allows for the formation of salt bridges and hydrogen bonds. This modification often alters the molecule's target specificity and pharmacokinetic properties.

Heterocycle Annulation: Fusing pyridine, pyrazole, or pyrimidine rings dramatically changes the shape, size, and electronic distribution of the molecule. rsc.org These changes can lead to enhanced binding affinity for a target protein or enzyme. For example, SAR studies on benzofuran-pyrimidine hybrids have shown that the nature and position of substituents on both the benzofuran and pyrimidine rings are critical for their anticancer activity. researchgate.net Similarly, for benzofuran-pyrazole derivatives, substitutions on the pyrazole ring have been shown to modulate antimicrobial and anticancer efficacy. semanticscholar.orgresearchgate.net

In general, SAR studies on various benzofuran derivatives have shown that substitution patterns on the benzofuran ring system are critical for determining potency and selectivity against various biological targets. rsc.org The derivatization strategies starting from this compound provide a platform to systematically explore these relationships and optimize the scaffold for specific therapeutic applications.

Impact of Substituents on Reaction Selectivity and Yield

The chemical behavior of the this compound scaffold is profoundly influenced by the electronic properties of its two key substituents: the hydroxyl (-OH) group at the 7-position and the carbonitrile (-CN) group at the 5-position. These groups exert competing electronic effects that govern the regioselectivity of further chemical transformations and significantly impact reaction yields. The interplay between the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the carbonitrile group creates a unique reactivity profile for both the benzene and furan portions of the molecule.

The hydroxyl group at C-7 is a potent activating group. Through a positive mesomeric effect (+M), its lone pair of electrons can be delocalized into the aromatic π-system, increasing the electron density of the benzene ring. lumenlearning.com This effect makes the ring more nucleophilic and thus more reactive towards electrophilic substitution. libretexts.orglibretexts.org Kinetically, this activation leads to substantially faster reaction rates compared to unsubstituted benzene; for example, phenol (B47542) (C₆H₅OH) undergoes nitration a thousand times faster than benzene. lumenlearning.com The -OH group is ortho- and para-directing, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, this would activate positions 6 and 8 (the latter being a bridgehead carbon and thus unreactive in this context).

Conversely, the carbonitrile group at C-5 is a strong deactivating group. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative mesomeric effect (-M). libretexts.org This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.org For instance, nitrobenzene, which features a similarly strong deactivating group, undergoes nitration millions of times more slowly than benzene. lumenlearning.com The -CN group acts as a meta-director for electrophilic aromatic substitution. libretexts.org

The combined influence of these two substituents on the benzene ring of this compound results in a complex pattern of reactivity. The activating, ortho-directing influence of the 7-OH group enhances the nucleophilicity of position 6. The deactivating, meta-directing influence of the 5-CN group also directs towards position 6 (meta to C-5 and ortho to C-7). Therefore, electrophilic aromatic substitution on the benzene ring is strongly directed towards the C-6 position.

In synthetic strategies, the nature of substituents on the precursors is a critical determinant of reaction yield. It is a well-documented trend in benzofuran synthesis that precursors bearing electron-donating groups generally lead to higher yields, while those with electron-withdrawing groups tend to diminish them. nih.govacs.org This principle is observed across various synthetic methodologies, including palladium-catalyzed cyclizations and copper-catalyzed one-pot syntheses. nih.govnih.govacs.org

The following data tables, compiled from research on variously substituted benzofurans, illustrate these principles.

Table 1: Effect of Substituents on Yield in Copper-Catalyzed One-Pot Synthesis of Benzofurans from Salicylaldehydes
Salicylaldehyde (B1680747) Substituent (Position)Electronic EffectYield (%)Reference
-H (Unsubstituted)Neutral85 nih.gov
-OCH3 (para to -OH)Electron-Donating91 nih.gov
-CH3 (para to -OH)Electron-Donating88 nih.gov
-Cl (para to -OH)Electron-Withdrawing78 nih.gov
-NO2 (para to -OH)Strongly Electron-Withdrawing70 nih.gov

The data in Table 1 clearly demonstrates that high yields are attained when using electron-donating substituted salicylaldehydes as precursors. nih.gov For this compound, the presence of the deactivating -CN group would be expected to lower the yield in similar synthetic approaches compared to unsubstituted or hydroxylated precursors.

Table 2: Effect of Substituents on Yield in Palladium-Catalyzed C-H Arylation of Benzofurans
Benzofuran Substituent (Position 5)Arylating Agent Substituent (para)Electronic Effect (Arylating Agent)Yield (%)Reference
-H-OCH3Electron-Donating60 nih.gov
-H-CH3Electron-Donating91 nih.gov
-H-HNeutral84 nih.gov
-H-CF3Electron-Withdrawing38 nih.gov
-H-CNElectron-Withdrawing<10 nih.gov
-OCH3-HNeutral65 nih.gov
-NO2-HNeutral85 nih.gov

Table 2 shows that in the C-H arylation of the benzofuran C-2 position, the electronic nature of the substituent on the arylating agent (triarylantimony difluorides) has a strong effect, with electron-donating groups giving superior reactivity. nih.gov Interestingly, the substituent at the 5-position of the benzofuran itself had a less pronounced electronic effect on the yield in this specific reaction. nih.gov This suggests that for derivatization at the C-2 position of this compound, the choice of coupling partner and reaction conditions may be more critical for achieving high yields than the inherent deactivation from the cyano group.

Biological Activities and Mechanistic Studies of 7 Hydroxy 1 Benzofuran 5 Carbonitrile and Its Derivatives

Broad Biological Significance of Benzofuran (B130515) Derivatives

Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, serves as a fundamental structural motif in numerous natural and synthetic molecules. scilit.comnih.govrsc.org Derivatives of this scaffold have garnered significant attention from medicinal chemists and pharmacologists due to their wide array of biological activities and potential as therapeutic agents. nih.govnih.gov The versatility of the benzofuran core allows for structural modifications that lead to compounds with a broad spectrum of pharmacological effects. nih.govmedcraveonline.com

Comprehensive Overview of Diverse Biological Activities Attributed to Benzofurans (e.g., Anticancer, Antimicrobial, Anti-inflammatory)

The benzofuran nucleus is a key component in compounds exhibiting a remarkable range of biological activities. These derivatives are recognized for their potential in treating various chronic and acute conditions. nih.govnih.gov The primary pharmacological activities associated with benzofuran derivatives include anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Benzofuran derivatives have shown significant potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines. scilit.comrsc.orgnih.gov Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key pathways involved in tumor growth and proliferation. nih.govrsc.orgtandfonline.com Studies have highlighted the efficacy of these compounds against breast, colon, lung, and cervical cancer cells, among others. nih.govnih.govrsc.org For instance, the naturally occurring benzofuran derivative Moracin D has been shown to induce apoptotic effects in prostate and breast cancer cells. mdpi.com

Antimicrobial Activity: The benzofuran scaffold is a promising framework for the development of new antimicrobial agents to combat drug resistance. nih.govrsc.org Derivatives have demonstrated potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govmdpi.comrsc.org For example, certain benzofuran-5-ol (B79771) derivatives have shown potent antifungal activity, completely inhibiting the growth of tested fungal species at low concentrations. nih.gov Similarly, other derivatives have exhibited excellent antibacterial activity against strains like S. aureus and E. coli. nih.govacs.orgacs.org

Anti-inflammatory Activity: Several benzofuran derivatives have been identified as potent anti-inflammatory agents. mdpi.comtandfonline.com Their mechanism often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). mdpi.commdpi.comnih.gov For example, natural derivatives like ailanthoidol (B1236983) have been found to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages without causing significant cytotoxicity. tandfonline.com Some synthetic hybrids of benzofuran have also shown an excellent ability to reduce the expression of pro-inflammatory factors like TNF-α and various interleukins. mdpi.comnih.gov

The table below summarizes the principal biological activities of the benzofuran scaffold.

Biological Activity Description Example Compounds/Derivatives
Anticancer Inhibit proliferation and induce cell death in various cancer cell lines. nih.govrsc.org Moracin D, Ailanthoidol, Combretastatin A-4 analogues. mdpi.commdpi.com
Antimicrobial Exhibit inhibitory effects against a broad spectrum of bacteria and fungi. nih.govrsc.org Psoralen, Angelicin, Benzofuran-5-ol derivatives. nih.govrsc.org

| Anti-inflammatory | Reduce inflammation by inhibiting the production of inflammatory mediators. mdpi.comnih.gov | Moracin D, Ailanthoidol, various synthetic heterocyclic/benzofuran hybrids. mdpi.comtandfonline.commdpi.com |

Mechanistic Elucidation of Biological Action

The diverse biological effects of benzofuran derivatives are a result of their interaction with a variety of molecular targets and their ability to modulate key cellular pathways. Understanding these mechanisms is crucial for the development of targeted and effective therapeutic agents.

Investigation of Interactions with Molecular Targets (e.g., Estrogen Receptor Beta, Nuclear Receptor Coactivator 1 for specific derivatives)

Certain benzofuran derivatives have been specifically designed and synthesized to interact with particular molecular targets, such as hormone receptors.

Estrogen Receptors (ER): The estrogen receptor, which has two subtypes (ERα and ERβ), is a key target in the treatment of breast cancer. Specific benzofuran derivatives have been developed as selective estrogen receptor modulators. ntu.edu.sg For example, a series of 2-phenyl-benzofurans with substitutions at the 7-position were found to be potent and selective ERβ ligands. researchgate.net Further modifications led to compounds with high potency and over 100-fold selectivity for ERβ. researchgate.net Another study focused on synthesizing benzofuran derivatives that target ERα, with one compound, 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride, showing excellent activity against ER-dependent breast cancer cells. nih.gov The interaction with these receptors allows the compounds to inhibit the growth of hormone-dependent cancers. ntu.edu.sgnih.gov

Studies on Enzyme Inhibition Pathways (e.g., PI3K/mTOR Inhibition, Tubulin Polymerization Inhibition, DNA Synthesis Inhibition)

Benzofuran derivatives exert their effects by inhibiting critical enzyme pathways essential for cell survival and proliferation.

PI3K/mTOR Inhibition: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its abnormal activation is common in many cancers. nih.gov Several benzofuran derivatives have been identified as potent inhibitors of this pathway. nih.govresearchgate.net By targeting and inhibiting key kinases like PI3K and mTOR, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and the induction of apoptosis in cancer cells. nih.govaacrjournals.org For example, specific benzo[b]furan derivatives have demonstrated potent efficacy against breast cancer cells by inhibiting the PI3K/Akt/mTOR pathway. nih.gov

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. researchgate.netmdpi.com Some benzofuran derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics. mdpi.comnih.gov These compounds can bind to tubulin, preventing its polymerization into microtubules, which leads to mitotic arrest and ultimately apoptosis. nih.govnih.gov A notable example is a derivative of Combretastatin A-4 (a known antimitotic agent) that incorporates a benzofuran core and shows potent tubulin polymerization inhibition. mdpi.com

DNA Synthesis Inhibition: Some benzofuran derivatives can interfere with DNA replication and integrity. Studies have shown that certain compounds can inhibit the cleavage of plasmid DNA by endonucleases, suggesting an interaction with DNA. nih.gov This mechanism is similar to that of known DNA intercalating agents and can contribute to the cytotoxic effects of these compounds by disrupting DNA synthesis and repair, ultimately leading to apoptosis. nih.gov

Analysis of Cell Cycle Modulation and Apoptosis Induction Mechanisms

A primary mechanism through which benzofuran derivatives exert their anticancer effects is by modulating the cell cycle and inducing apoptosis.

Cell Cycle Modulation: Many benzofuran compounds have been shown to cause cell cycle arrest at specific phases, most commonly the G2/M phase. nih.govrsc.orgnih.gov By arresting the cell cycle, these compounds prevent cancer cells from completing mitosis and proliferating. For instance, one novel benzofuran derivative was found to efficiently arrest Jurkat T lymphocytes in the G2/M phase. nih.gov This arrest is often a prelude to apoptosis. rsc.org

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Benzofuran derivatives can trigger apoptosis through various mechanisms. tandfonline.comfrontiersin.orgnih.gov These include the intrinsic (mitochondrial) and extrinsic pathways. Mechanistic studies show that these compounds can lead to the upregulation of pro-apoptotic proteins (like Bax), the downregulation of anti-apoptotic proteins (like Bcl-2), the release of cytochrome C from mitochondria, and the subsequent activation of caspases (such as caspase-3/7), which are the executioners of apoptosis. tandfonline.comnih.govnih.gov The cleavage of poly-ADP ribose polymerase (PARP) is another common marker of apoptosis induced by these compounds. rsc.orgtandfonline.com

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The biological potency and selectivity of benzofuran derivatives are highly dependent on their chemical structure, including the type and position of substituents on the benzofuran ring system. scilit.comnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their therapeutic efficacy.

The position of substituents on the benzofuran core is a critical determinant of biological activity. nih.gov For instance, substitutions at the C-2 and C-3 positions have been found to significantly impact antibacterial activity. nih.gov In the context of anticancer activity, substitutions at the C-2 position, such as with ester or heterocyclic rings, were found to be crucial for cytotoxicity. nih.gov

The nature of the substituent group is also vital. The presence of a phenolic hydroxyl group on the benzofuran scaffold has been found to be important for modulating anticancer activity, as it can donate a hydrogen bond and form favorable interactions with molecular targets. nih.gov Similarly, the addition of halogen atoms, such as bromine or chlorine, can enhance biological activity, although their position on the ring is a critical factor. nih.govmdpi.com For example, a bromine atom at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov

Hybrid molecules, where the benzofuran scaffold is combined with other biologically active moieties like imidazole (B134444), triazole, or piperazine (B1678402), have emerged as highly potent agents. nih.gov This synergistic approach can enhance the cytotoxic effect against malignant tumors. nih.govmdpi.com SAR studies on trimethoxyacetophenone-based benzofuran derivatives, which act as tubulin polymerization inhibitors, have also provided insights into the structural requirements for potent antimitotic activity. mdpi.com

The table below provides a summary of key SAR findings for benzofuran derivatives.

Structural Feature Impact on Biological Activity
Substituent at C-2 Position Crucial for cytotoxic activity; substitutions with ester or heterocyclic rings often enhance potency. nih.gov
Substituent at C-3 Position Can greatly impact specificity and activity, for example in antibacterial agents. nih.gov
Phenolic Hydroxyl Group Often crucial for anticancer activity by promoting interactions with target sites. nih.gov
Halogen Atoms (e.g., Br, Cl) Can significantly increase cytotoxic activity; the position of the halogen is a critical determinant. nih.govmdpi.com

| Hybridization with other Heterocycles | Combining benzofuran with moieties like imidazole or piperazine can lead to synergistic and potent anticancer effects. nih.gov |

Correlation Between Structural Modifications and Biological Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For the benzofuran class of compounds, a wealth of research has established clear correlations between specific structural features and biological efficacy.

Preliminary SAR studies have shown that substitutions at various positions on the benzofuran ring system are critical for determining the type and level of biological activity. For instance, the introduction of an ester group or other heterocyclic rings at the C-2 position has been identified as a key determinant for the cytotoxic activity of these compounds against cancer cell lines. nih.govrsc.org Similarly, modifications at the 5-position, such as the placement of hydroxyl, halogen, or amino groups, are closely linked to the antibacterial properties of benzofuran derivatives. rsc.org

In the context of anticancer activity, the presence of a phenolic hydroxyl group on the benzofuran scaffold is often considered crucial. nih.gov This group can act as a hydrogen bond donor, promoting favorable interactions with biological targets and thereby enhancing cytotoxic properties. nih.gov Furthermore, the addition of electron-donating groups to the benzofuran core has been shown to enhance the inhibitory effects of certain derivatives, as seen in a series of selective SIRT2 inhibitors. mdpi.com

Structural ModificationPositionObserved Effect on Biological PotencyExample Activity
Ester or Heterocyclic RingC-2Crucial for activityCytotoxicity nih.govrsc.org
Phenolic Hydroxyl GroupBenzene RingCrucial for modulating activity; promotes target interactionsAnticancer nih.gov
Electron-Donating GroupsBenzofuran CoreEnhanced inhibitory effectSIRT2 Inhibition mdpi.com
Halogen AtomBenzene RingSignificant increase in activityAnticancer nih.gov
Substituents (Cl, Br, I, CH3, CF3)C-4Enhanced potency and selectivityTransthyretin Binding nih.gov

Positional and Substituent Effects of Functional Groups on Activity

The specific functional groups present on the 7-Hydroxy-1-benzofuran-5-carbonitrile scaffold—namely the hydroxyl, nitrile, and potential halogen substituents—play distinct roles in defining the molecule's interaction with biological targets.

Hydroxyl Group : The phenolic hydroxyl group is a key functional moiety in many biologically active benzofurans. Its ability to donate a hydrogen atom is critical for antioxidant activity. researchgate.net In the context of enzyme inhibition, this group can form crucial hydrogen bonds within the active site of a target protein. For example, studies on benzofuran-based aromatase inhibitors have shown that a hydroxyl group on the benzofuran ring can form a hydrogen bond with the amino acid residue Serine 478, anchoring the inhibitor in the active site. researchgate.net The position of the hydroxyl group is paramount; its placement determines the geometry of interaction and subsequent biological effect.

Nitrile Group : The nitrile functional group is a versatile substituent in medicinal chemistry. rcsi.com It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. While its specific contribution to the activity of this compound is not extensively detailed in the literature, its presence is expected to significantly influence the molecule's electronic properties, polarity, and metabolic stability. In other molecular scaffolds, nitrile groups are often incorporated to enhance potency or improve selectivity for a biological target.

Halogen Substituents : The addition of halogen atoms (F, Cl, Br, I) is a common strategy in drug design to enhance biological activity. nih.govmdpi.com Halogens increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes. nih.gov Furthermore, they can participate in "halogen bonding," a type of non-covalent interaction with protein targets that can significantly increase binding affinity. nih.gov The position of the halogen is a critical determinant of its effect; substitution at the para-position of a phenyl ring attached to a benzofuran scaffold, for instance, has been found to be particularly favorable for creating potent hydrophobic interactions. nih.govmdpi.com In a series of benziodarone (B1666584) analogues, the introduction of chlorine, bromine, or iodine at the 4-position of the benzofuran ring was shown to enhance binding potency to transthyretin. nih.gov The position of the halogen on the benzofuran ring itself is a critical factor influencing its biological activity. nih.gov

Molecular Docking and Molecular Modeling Studies to Predict Binding Interactions

Molecular docking and modeling are powerful computational tools used to predict and analyze the interaction between a small molecule, such as a benzofuran derivative, and a biological macromolecule, typically a protein or enzyme. researchgate.net These studies provide insights into the binding mode, affinity, and the specific molecular forces that stabilize the ligand-receptor complex.

Docking studies on various benzofuran derivatives have successfully predicted their binding orientations within the active sites of their respective targets. These models reveal key interactions, such as:

Hydrogen Bonds : As predicted for hydroxylated benzofuran derivatives, the hydroxyl group frequently acts as a hydrogen bond donor to amino acid residues like Serine, while the oxygen atom of the furan ring can act as an acceptor. researchgate.net

Hydrophobic Interactions : The aromatic benzofuran core and other nonpolar substituents often engage in hydrophobic interactions with nonpolar amino acid residues such as Leucine, Isoleucine, and Valine. researchgate.netnih.gov

π-π Stacking : The planar aromatic structure of the benzofuran ring can participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

For example, a docking study of benzofuran-based aromatase inhibitors predicted that the benzofuran ring binds through hydrophobic interactions with residues like Val 370 and Leu 372, while the hydroxyl group forms a hydrogen bond with Ser 478. researchgate.net In another study, the binding features of a potent benzofuran-based SIRT2 inhibitor were successfully predicted using the CDOCKER program. mdpi.com These computational predictions are invaluable for understanding the structural basis of activity and for guiding the rational design of new, more potent analogues.

Benzofuran Derivative ClassBiological TargetPredicted Key Interactions / Interacting ResiduesReference
Benzofuran-imidazole-quinazolinone hybridsAromataseH-bond with Ser 478 (from OH group); Hydrophobic interactions with Val 370, Leu 372 researchgate.net
4-Nitrophenyl-functionalized benzofuransBovine Serum Albumin (BSA)Hydrophobic interactions with Leu-189, Ile-455; H-bonds with Glu-424, Ser-428, Lys-431 nih.gov
Benzofuran-1,3,4-oxadiazolesM. tuberculosis Pks13Strong binding affinity and robust interactions with the enzyme active site nih.gov
General Benzofuran derivativesBacterial Proteins (e.g., 1aj6)Strong binding affinity towards the target protein active site researchgate.net

Design and Synthesis of Derivatives for Enhanced Biological Profiles

Development of Novel Benzofuran-Heterocycle Conjugates with Modulated Activities

A highly successful strategy in modern drug discovery is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced or novel biological activity. The benzofuran scaffold has been extensively used as a building block for creating conjugates with various heterocyclic rings. nih.govmdpi.com

Recent research has focused on developing novel classes of hybrid benzofurans by conjugating the core structure with heterocycles such as:

Imidazole and Triazole : These nitrogen-containing heterocycles, when combined with benzofuran, have yielded potent cytotoxic agents against various cancer cell lines. nih.govmdpi.com

Piperazine and Tetrazole : Benzofuran-piperazine and benzofuran-tetrazole hybrids have been designed and synthesized as potential anti-inflammatory agents. mdpi.com

Oxadiazole : Benzofuran-1,3,4-oxadiazole conjugates have been investigated as potential inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. nih.gov

Isatin (B1672199) : The conjugation of benzofuran with the isatin nucleus has led to the development of novel compounds with significant antiproliferative activity. nih.gov

Pyrazole (B372694) : Reaction of benzofuran precursors with hydrazonoyl halides has been used to synthesize benzofuran-pyrazole hybrids. researchgate.net

This approach leverages the synergistic effects of combining different pharmacophores, often resulting in compounds with improved activity profiles compared to the individual components. mdpi.com

Conjugated HeterocycleResulting Biological ActivityReference
Imidazole, Triazole, PiperazinePotent Cytotoxic / Anticancer nih.govmdpi.com
IsatinAntiproliferative nih.gov
Piperazine, Tetrazole, ImidazoleAnti-inflammatory mdpi.com
1,3,4-OxadiazoleAnti-Tuberculosis nih.gov
PyrazoleGeneral Heterocyclic Synthesis researchgate.net

Rational Design of Analogues with Improved Selectivity or Potency

Rational drug design utilizes the structural information from SAR and computational studies to make purposeful modifications to a lead compound. The goal is to optimize interactions with the biological target, thereby enhancing potency and/or selectivity while minimizing off-target effects.

A prime example of this approach is the development of benziodarone analogues designed for selective binding to transthyretin (TTR), a protein involved in amyloidosis. nih.gov Based on the understanding that substituents at the 4-position of the benzofuran ring could enhance binding, researchers synthesized a series of analogues with chlorine, bromine, iodine, or a methyl group at this position. X-ray crystallography confirmed that these modifications led to more potent and selective binding through favorable halogen bonds and CH···O hydrogen bonds within the TTR thyroxine-binding sites. nih.gov

Similarly, a series of benzofuran derivatives were rationally designed and synthesized as selective inhibitors of SIRT2, a potential target for neurodegenerative diseases. mdpi.com Analysis of preliminary SAR and docking studies guided the selection of substituents. It was found that incorporating an electron-donating group, such as a methoxy (B1213986) group, on the benzofuran core enhanced the inhibitory activity, leading to the discovery of a potent and selective SIRT2 inhibitor. mdpi.com This iterative process of design, synthesis, and testing, informed by mechanistic understanding, is the cornerstone of developing analogues with superior biological profiles.

Advanced Applications and Future Research Directions for 7 Hydroxy 1 Benzofuran 5 Carbonitrile

Strategic Role in Medicinal Chemistry and Drug Discovery Pipelines

  • 7.2.1. Optimization as Lead Compounds and Rational Drug Design Methodologies: While benzofurans, in general, are explored as lead compounds, there are no specific examples or data related to the optimization of this compound.
  • 7.2.2. Development as Selective Chemical Probes for Biological Systems: No literature was found describing the synthesis or application of this compound as a chemical probe.
  • Without verifiable and specific research data, the generation of an article that is both scientifically sound and strictly adheres to the provided outline for "this compound" is not possible at this time.

    Emerging Research Areas for Benzofuran (B130515) Carbonitriles

    The unique structural framework of benzofuran carbonitriles, which combines the biologically significant benzofuran nucleus with a reactive carbonitrile group, has positioned them as compounds of interest in several advanced scientific fields. Researchers are exploring their utility beyond traditional medicinal chemistry, venturing into nanotechnology and chemical biology.

    Potential in Nanotechnology-Based Drug Delivery Systems

    While specific research on incorporating this compound into drug delivery systems is not yet prevalent, the broader field of nanotechnology offers significant potential for benzofuran derivatives. Nanocarriers are utilized to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeted delivery. mdpi.comnih.gov Biologically active compounds like benzofuran derivatives, which possess a range of pharmacological activities including anticancer and anti-inflammatory properties, are prime candidates for encapsulation within these systems. nih.govnih.govmdpi.com

    Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could potentially be used to deliver benzofuran carbonitriles. mdpi.comnih.gov Such formulations could improve the pharmacokinetic profile of the compound, enabling controlled release and targeted accumulation in diseased tissues, thereby increasing efficacy and minimizing potential side effects. nih.gov The future in this area involves designing and testing specific nanocarriers for benzofuran compounds to exploit their therapeutic benefits more effectively.

    Applications in Chemical Biology for Probing Complex Biological Processes

    The benzofuran scaffold is recognized for its valuable photophysical properties, making it a suitable core for developing fluorescent probes. nih.gov These probes are instrumental in chemical biology for visualizing and studying intricate biological processes in real-time. The inherent fluorescence of the benzofuran ring system can be fine-tuned by introducing various substituents. nih.gov

    For this compound, the hydroxyl and carbonitrile groups offer sites for chemical modification. These modifications could be used to attach the molecule to specific proteins or other biomolecules, allowing it to act as a targeted fluorescent marker. nih.gov Such probes could be employed in fluorescence microscopy to monitor enzyme activity, receptor binding, or the localization of specific molecules within a cell, thereby providing deeper insights into cellular functions and disease mechanisms.

    Current Challenges and Future Opportunities in Benzofuran Research

    Despite the therapeutic promise of benzofuran derivatives, several challenges remain. Addressing these hurdles through innovative synthetic methods, computational tools, and biological target identification will open new avenues for drug discovery and development.

    Development of More Sustainable and Efficient Synthetic Routes

    A primary challenge in benzofuran research is the development of synthetic methodologies that are not only efficient but also environmentally sustainable. benthamdirect.com Traditional methods for synthesizing the benzofuran core can require harsh conditions, multiple steps, and the use of hazardous reagents. jocpr.com

    Synthetic StrategyDescriptionKey AdvantagesReference
    Transition-Metal Catalysis (e.g., Pd, Rh, Cu)Involves catalytic cycles with metals to form C-C and C-O bonds necessary for the benzofuran ring.High efficiency, milder reaction conditions, functional group tolerance. nih.govtandfonline.com
    Domino/Cascade ReactionsMultiple bond-forming reactions occur in a single step without isolating intermediates.Increased efficiency, reduced waste, and simplified procedures. nih.govresearchgate.net
    Microwave-Assisted SynthesisUses microwave irradiation to rapidly heat the reaction mixture.Significantly reduced reaction times and often improved yields. benthamdirect.comtandfonline.com
    Green Chemistry ApproachesEmploys environmentally benign solvents (like water) and catalysts.Reduced environmental impact and increased safety. benthamdirect.com

    Advancement of Predictive Computational Modeling for De Novo Design

    Computational chemistry has become an indispensable tool in modern drug discovery, enabling the de novo design of novel molecules with desired biological activities. For benzofuran research, techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are crucial. researchgate.netaip.org

    These computational methods allow scientists to predict how a benzofuran derivative will bind to a specific biological target, such as an enzyme or a receptor. researchgate.netnih.gov By analyzing these interactions, researchers can rationally design new compounds based on the this compound scaffold with improved potency and selectivity. For instance, 3D-QSAR models can provide insights into the structural features of the benzofuran ring that are essential for its biological activity, guiding the synthesis of more effective therapeutic agents. researchgate.netnih.gov This in silico approach accelerates the drug design process and reduces the need for extensive and costly experimental screening. aip.org

    Identification and Validation of Novel Biological Targets for Therapeutic Intervention

    The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.govscienceopen.com Derivatives have shown activity against various targets, including protein kinases (VEGFR-2, PI3K), enzymes involved in epigenetic regulation (LSD1), and inflammatory pathway proteins (NF-κB, MAPK). nih.govmdpi.comresearchgate.netnih.gov A compound structurally similar to the subject of this article, 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile, has been identified as a ligand for estrogen receptors. bindingdb.orgdrugbank.com

    A significant opportunity in benzofuran research lies in the identification and validation of new biological targets for compounds like this compound. High-throughput screening and chemoproteomics can be used to uncover novel protein interactions. Once a potential target is identified, further biochemical and cellular assays are necessary to validate its role in disease and confirm that its modulation by the benzofuran compound leads to a therapeutic effect. This process is critical for expanding the therapeutic applications of this versatile class of molecules. nih.govresearchgate.net

    Biological Target ClassSpecific ExamplesTherapeutic AreaReference
    Protein KinasesVEGFR-2, PI3KOncology nih.govnih.gov
    DemethylasesLysine-specific demethylase 1 (LSD1)Oncology researchgate.net
    Nuclear ReceptorsEstrogen Receptor α/βOncology, Endocrinology bindingdb.org
    Inflammatory Pathway ProteinsNF-κB, MAPKInflammation mdpi.com
    Bacterial EnzymesDiapophytoene desaturase (CrtN)Infectious Diseases acs.org

    Q & A

    Basic Research Question

    • Solubility : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
    • Stability : Store at -20°C under inert gas (N2/Ar) to prevent oxidation of the hydroxy group .

    Advanced Research Question

    • Prodrug design : Acetylate the hydroxy group to enhance membrane permeability, with enzymatic hydrolysis releasing the active form in vivo.
    • pH-dependent studies : Assess stability across physiological pH (1.2–7.4) using UV-Vis spectroscopy .

    How do computational models aid in predicting the pharmacokinetic properties of this compound?

    Advanced Research Question

    • ADMET Prediction : Tools like SwissADME or ADMETLab estimate:
      • LogP : ~1.5 (moderate lipophilicity).
      • CYP450 inhibition risk : High for CYP2D6 due to phenolic OH.
    • Molecular docking : Identifies potential targets (e.g., kinase enzymes) by simulating binding interactions .

    What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

    Advanced Research Question

    • Low yields in cyclization : Optimize catalyst loading (e.g., Pd(OAc)2 at 0.5 mol%).
    • Purification difficulties : Use preparative HPLC or silica gel chromatography with ethyl acetate/hexane gradients.
    • Cost of precursors : Substitute 2,3-dihydroxybenzaldehyde with cheaper analogs without compromising regioselectivity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.